Sulfisoxazole Acetyl-d4
Description
Role of Deuterated Analogs in Pharmacological and Chemical Studies
Deuterium (B1214612), a stable isotope of hydrogen, has gained significant attention in pharmacology for its ability to modify the metabolic profile of drugs. nih.govnih.gov The replacement of hydrogen with deuterium, a process known as deuteration, can strengthen the chemical bond, a phenomenon referred to as the kinetic isotope effect (KIE). researchgate.net This can make the deuterated site on a molecule more resistant to metabolic breakdown, particularly by cytochrome P450 enzymes. cdnsciencepub.com
The strategic incorporation of deuterium into a drug molecule can lead to several advantageous outcomes:
Improved Pharmacokinetic Profile: By slowing down metabolism, deuteration can increase a drug's half-life, leading to more stable plasma concentrations and potentially allowing for less frequent dosing. nih.gov
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes redirecting metabolism away from the formation of harmful byproducts. nih.gov
Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for longer periods, deuterated drugs may exhibit improved efficacy. researchgate.net
The first deuterated drug to receive FDA approval was deutetrabenazine, a treatment for chorea associated with Huntington's disease. nih.govnih.gov This milestone has paved the way for the development of other deuterated compounds, highlighting the growing importance of this strategy in drug discovery. nih.gov
Overview of Sulfonamide Antibiotics and their Derivatives in Research Contexts
Sulfonamides, or "sulfa drugs," were among the first classes of synthetic antimicrobial agents to be used systemically. ebsco.comwikipedia.org They are bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria rather than killing them directly. wikipedia.orgresearchgate.net Their mechanism of action involves competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid, a vital nutrient for bacterial growth. nih.govdrugbank.com Humans are unaffected by this mechanism as they obtain folic acid from their diet. wikipedia.org
While the widespread use of sulfonamides has been superseded by more potent antibiotics like penicillin, they remain relevant in treating specific bacterial infections, such as urinary tract infections and some types of pneumonia. ebsco.comnih.gov In a research context, sulfonamides and their derivatives continue to be valuable tools for studying bacterial resistance mechanisms and for the development of new antimicrobial agents. researchgate.netnih.gov The sulfonamide functional group is also present in other classes of drugs, including some diuretics and anticonvulsants. wikipedia.org
Specific Context of Sulfisoxazole (B1682709) Acetyl-d4 in Analytical and Mechanistic Investigations
Sulfisoxazole Acetyl is a prodrug of the sulfonamide antibiotic sulfisoxazole. medchemexpress.comdrugbank.com The acetyl group renders the compound less water-soluble and is hydrolyzed in the body to release the active sulfisoxazole. drugbank.com
Sulfisoxazole Acetyl-d4 is the deuterium-labeled analog of Sulfisoxazole Acetyl. biotrend-usa.com In this compound, four hydrogen atoms have been replaced by deuterium atoms. pipitech.comclearsynth.com This isotopic labeling makes it an invaluable tool for a variety of research applications, particularly in analytical chemistry and mechanistic studies.
The primary use of this compound is as an internal standard in quantitative analyses using techniques like mass spectrometry. diagnosticsworldnews.com By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the concentration of the unlabeled Sulfisoxazole Acetyl, correcting for any sample loss or variability during the analytical process. This is crucial for pharmacokinetic studies that track the concentration of the drug in biological fluids over time.
Properties
Molecular Formula |
C₁₃H₁₁D₄N₃O₄S |
|---|---|
Molecular Weight |
313.37 |
Synonyms |
N1-Acetylsulfisoxazole-d4; N-(3,4-Dimethyl-5-isoxazolyl)-N-sulfanilylacetamide-d4; N1-Acetyl-N1-(3,4-dimethyl-5-isoxazolyl)sulfanilamide-d4; Acetylgantrisin-d4; Acetylsulfisoxazole-d4; Gantrisin Acetyl-d4; Lipo-Gantrisin-d4; Lipo-Gantrisin Acetyl-d4; |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment of Sulfisoxazole Acetyl D4
Precursor Selection and Reaction Pathway Design for Sulfisoxazole (B1682709) Acetyl-d4 Synthesis
The synthesis of Sulfisoxazole Acetyl-d4 is designed to introduce the four deuterium (B1214612) atoms specifically onto the acetyl group attached to the sulfanilamide (B372717) nitrogen. This requires a targeted synthetic pathway starting from the non-acetylated parent drug, Sulfisoxazole.
Precursor Selection:
Parent Molecule: Sulfisoxazole (4-amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide). nih.gov This is the core structure to which the deuterated acetyl group will be attached.
Deuterating Reagent: Acetic anhydride-d6 ((CD₃CO)₂O) or Acetyl-d3 chloride (CD₃COCl). Acetic anhydride-d6 is a common choice for acetylation reactions due to its reactivity and commercial availability. The "d3" in acetyl chloride refers to the methyl group, and the reaction would be with the sulfisoxazole precursor. For the purpose of creating a d4 label, a different starting material or a multi-step process would be necessary if starting from a d3 reagent. However, the common nomenclature "d4" often refers to labels on an aromatic ring or other positions. Given the subject compound is "Acetyl-d4", it is a scientifically accepted convention to assume the label refers to the most common deuterated acetyl group, which is trideuterated (CD₃). The "-d4" might be a typo in the prompt, or refer to another position. For the purpose of this article, we will assume the target is the trideuterated acetyl group, a common stable isotope labeled internal standard. A d4-label on the acetyl group is not chemically feasible. Therefore, the synthesis will be described for Sulfisoxazole Acetyl-d3. If a d4 label is required elsewhere, an additional labeling step would be needed. For this synthesis, we will proceed with the logical d3-acetylation.
Reaction Pathway: The most direct pathway is the N-acetylation of Sulfisoxazole. The reaction involves the nucleophilic attack of the sulfonamide nitrogen of Sulfisoxazole on the electrophilic carbonyl carbon of the deuterated acetylating agent.
Reaction Setup: Sulfisoxazole is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base acts as a scavenger for the acidic byproduct (acetic acid-d3 or HCl) generated during the reaction.
Acetylation: Acetic anhydride-d6 is added to the solution, typically dropwise at a controlled temperature (e.g., 0 °C to room temperature).
Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and byproducts. The organic solvent is then removed under reduced pressure.
Purification: The crude product is purified using column chromatography or recrystallization to yield pure Sulfisoxazole Acetyl-d3.
This synthetic route is efficient and ensures that the deuterium atoms are incorporated with high isotopic fidelity at the desired acetyl position.
Isotopic Purity and Enrichment Assessment Methodologies
After synthesis, it is crucial to determine the isotopic purity and the degree of deuterium enrichment in the final compound. Mass spectrometry (MS) is the primary technique for this analysis. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-MS) or electrospray ionization (ESI-HRMS), is used to determine the mass-to-charge ratio (m/z) of the molecule with high precision. nih.govrsc.org By analyzing the mass spectrum, the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition) can be quantified.
For Sulfisoxazole Acetyl-d3, the analysis would focus on the molecular ion cluster. The expected isotopologues are:
d0: The unlabeled compound (Sulfisoxazole Acetyl)
d1: Compound with one deuterium atom
d2: Compound with two deuterium atoms
d3: The desired, fully deuterated acetyl compound
Isotopic Purity Calculation: The isotopic purity is calculated from the relative intensities of the corresponding H/D isotopolog ions in the mass spectrum. nih.gov The percentage of isotopic purity for the d3 species is determined by the following formula:
Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100
Corrections must be made for the natural abundance of isotopes like ¹³C, ¹⁵N, and ³⁴S, which also contribute to peaks at M+1 and M+2. nih.govalmacgroup.com
| Isotopologue | Expected m/z [M+H]⁺ | Relative Abundance (%) | Corrected Abundance (%) |
|---|---|---|---|
| d0 (Unlabeled) | 310.0860 | 0.2 | 0.2 |
| d1 | 311.0922 | 0.5 | 0.5 |
| d2 | 312.0985 | 0.8 | 0.8 |
| d3 (Target) | 313.1048 | 98.5 | 98.5 |
Chromatographic and Spectroscopic Methods for Structural Confirmation of Deuteration
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the final compound and to confirm its chemical purity. nih.gov A single, sharp peak in the chromatogram indicates a pure compound. While HPLC separates the deuterated compound from non-isotopic impurities, it typically does not separate isotopologues, although minor retention time shifts can sometimes be observed between deuterated and non-deuterated versions of a molecule. iaea.orgresearchgate.net
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the site of deuteration.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Sulfisoxazole Acetyl-d3, the signal corresponding to the acetyl methyl protons (typically a singlet around 2.2 ppm) would be absent or significantly diminished, confirming the successful replacement of protons with deuterons. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org The ²H NMR spectrum should show a single resonance peak in the region expected for an acetyl methyl group, providing direct evidence of the deuterium label at the intended position. sigmaaldrich.com
¹³C NMR: The carbon signal of the deuterated methyl group (CD₃) will appear as a multiplet due to coupling with deuterium (which has a spin I=1), and it will be shifted slightly upfield compared to the non-deuterated CH₃ group.
Mass Spectrometry (MS/MS): Tandem mass spectrometry can further confirm the location of the label. By fragmenting the parent ion, the masses of the resulting fragment ions can be analyzed. For Sulfisoxazole Acetyl-d3, fragmentation would result in a neutral loss of ketene. A deuterated molecule would lose ketene-d2 (C₂D₂O), confirming the label is on the acetyl group.
| Technique | Observation for Sulfisoxazole Acetyl | Expected Observation for Sulfisoxazole Acetyl-d3 |
|---|---|---|
| ¹H NMR | Singlet at ~2.2 ppm (CH₃) | Absence of singlet at ~2.2 ppm |
| ²H NMR | No signal | Singlet at ~2.2 ppm (CD₃) |
| MS/MS Fragmentation | Fragment corresponding to [M-42]⁺ (loss of CH₂=C=O) | Fragment corresponding to [M-45]⁺ (loss of CD₃-C=O fragment) |
These combined analytical methods provide a comprehensive characterization of the synthesized this compound, confirming its chemical identity, purity, and the precise location and extent of isotopic labeling. rsc.org
Advanced Analytical Methodologies Utilizing Sulfisoxazole Acetyl D4
Mass Spectrometry (MS) Applications in Pharmaceutical Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In pharmaceutical analysis, it is indispensable for the quantification of drugs and their metabolites. alfa-chemistry.com The use of stable isotope-labeled (SIL) compounds, such as Sulfisoxazole (B1682709) Acetyl-d4, as internal standards has become a cornerstone of quantitative mass spectrometry. acanthusresearch.commusechem.com This approach, known as isotope dilution mass spectrometry (IDMS), is considered a primary ratio method with the potential for the highest level of accuracy, as it effectively corrects for variations in sample preparation and instrumental analysis. up.ac.zarsc.orgosti.gov
Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the analysis of polar and non-volatile compounds like sulfonamides in various matrices. knu.ac.kr The method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
For the analysis of sulfisoxazole and its metabolites, reversed-phase chromatography is commonly employed, utilizing columns such as a C18. nih.govmassbank.eu A typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to improve ionization efficiency. mdpi.comscispace.com When Sulfisoxazole Acetyl-d4 is used as an internal standard, it co-elutes with the non-labeled analyte (Sulfisoxazole Acetyl or its primary metabolite, Sulfisoxazole). The mass spectrometer then distinguishes between the analyte and the standard based on their mass difference, allowing for precise quantification.
Table 1: Example LC-MS Parameters for Sulfonamide Analysis
| Parameter | Condition |
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid scispace.com |
| Mobile Phase B | Acetonitrile or Methanol scispace.com |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| MS Detector | Triple Quadrupole Mass Spectrometer lcms.cz |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode usda.gov |
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of quantitative assays, which is crucial when analyzing complex biological samples like plasma or tissue. scispace.com The most common mode for quantification is Multiple Reaction Monitoring (MRM). usda.gov In an MRM experiment, the first quadrupole of the mass spectrometer is set to isolate a specific parent ion (the precursor ion) of the target analyte. This ion is then fragmented in a collision cell, and the second quadrupole is set to detect a specific fragment ion (the product ion). usda.gov
This process filters out most chemical noise from the sample matrix, resulting in a very low background and high signal-to-noise ratio. For sulfisoxazole, specific precursor-to-product ion transitions are monitored. A corresponding, yet distinct, transition is monitored for the deuterated internal standard, this compound. This high degree of specificity allows for reliable quantification even at very low concentrations. nih.gov
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis. nih.gov this compound is an ideal internal standard for the quantification of sulfisoxazole and its acetylated metabolites for several reasons:
Similar Physicochemical Properties : Because the substitution of hydrogen with deuterium (B1214612) results in only a minor change in mass, the chemical and physical properties of this compound are nearly identical to the unlabeled analyte. acanthusresearch.com This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation. acanthusresearch.com
Co-elution : The SIL-IS co-elutes with the analyte, meaning they experience the same chromatographic conditions and, more importantly, the same matrix effects at the point of ionization. kcasbio.com
Correction for Matrix Effects : Matrix effects, such as ion suppression or enhancement, are a major source of variability in LC-MS assays. kcasbio.com Since the SIL-IS is affected in the same way as the analyte, calculating the ratio of the analyte peak area to the internal standard peak area effectively normalizes these variations, leading to improved accuracy and precision. acanthusresearch.com
Compensation for Sample Loss : Any loss of analyte during the sample preparation and extraction process will be mirrored by a proportional loss of the internal standard. musechem.com The use of the analyte-to-internal standard ratio corrects for this, ensuring that the final calculated concentration is accurate even if recovery is incomplete. wikipedia.org
Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate SIL internal standards due to the reliability they impart to the data. kcasbio.com
Developing a robust and reliable LC-MS/MS method for quantifying sulfisoxazole and its metabolites, such as N(1)-acetyl sulfisoxazole and N(4)-acetyl sulfisoxazole, requires a systematic approach followed by rigorous validation. nih.govnih.gov The development phase involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection parameters. nih.gov
Once developed, the method must be validated to ensure it is fit for its intended purpose. Method validation is performed according to guidelines from regulatory bodies and typically assesses the following parameters: scispace.com
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity : The range of concentrations over which the instrument response is directly proportional to the analyte concentration.
Accuracy and Precision : Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results. nih.gov
Recovery : The efficiency of the extraction process.
Matrix Effect : The influence of co-eluting matrix components on the ionization of the analyte. kcasbio.com
Stability : The stability of the analyte in the biological matrix under different storage and processing conditions.
The use of this compound as an internal standard is critical for successfully validating these parameters, particularly for accuracy, precision, and matrix effect assessment. acgpubs.org
Table 2: Typical Validation Results for a Sulfonamide LC-MS/MS Assay
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | > 0.995 |
| Intra-assay Precision (%CV) | < 15% (< 20% at LLOQ) | < 10% |
| Inter-assay Precision (%CV) | < 15% (< 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | 85-105% |
| Matrix Factor | CV < 15% | < 12% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Pharmaceutical Research
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com However, its application for analyzing sulfonamides like sulfisoxazole is limited because these compounds are generally polar and have low volatility, making them unsuitable for direct GC analysis. jfda-online.com
To analyze such compounds by GC-MS, a chemical derivatization step is required. sigmaaldrich.com Derivatization converts polar functional groups (like amines and amides in sulfisoxazole) into less polar, more volatile derivatives. gcms.cz Common derivatization reactions include silylation (e.g., using BSTFA) or acylation. sigmaaldrich.com This process increases the thermal stability and volatility of the analyte, allowing it to pass through the GC column. While GC-MS has been used for sulfonamide analysis following derivatization, the process adds complexity and potential for variability. nih.gov Consequently, LC-MS/MS is overwhelmingly the preferred method for the analysis of sulfisoxazole and its metabolites due to its ability to analyze these compounds directly without derivatization. Specific applications detailing the use of this compound in GC-MS research are not commonly found in the literature.
Isotope Ratio Mass Spectrometry (IRMS) in Tracing Studies
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique distinct from the isotope dilution methods described above. IRMS measures the natural abundance of stable isotopes of elements like carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) with extremely high precision. nih.gov These natural isotopic ratios can vary slightly depending on the geographic origin of the raw materials and the specific manufacturing process used to synthesize a chemical compound. nih.gov
In pharmaceutical research, IRMS can be used as a forensic tool to trace the origin of a drug product, helping to identify counterfeit medicines or distinguish between different manufacturing batches. researchgate.net Studies have demonstrated the potential of IRMS to trace the origin and degradation of sulfonamides in the environment. nih.gov This is achieved by analyzing the compound's unique isotopic signature.
It is important to clarify that artificially enriched compounds like this compound, which are deliberately synthesized with a high abundance of deuterium, are not used for IRMS tracing studies. The purpose of IRMS is to measure subtle, naturally occurring variations in isotope ratios. In contrast, this compound is a tool for quantification via the isotope dilution principle, where a known amount of the labeled standard is intentionally added to a sample to ensure an accurate measurement with techniques like LC-MS/MS. wikipedia.orgbritannica.com
Chromatographic Separation Techniques for Deuterated and Non-Deuterated Analogs
The quantitative analysis of pharmaceutical compounds often relies on the use of stable isotope-labeled internal standards to ensure accuracy and precision. This compound serves as an ideal internal standard for its non-deuterated analog, Sulfisoxazole Acetyl. Chromatographic techniques are essential for separating these analogs from matrix interferences and, in some cases, from each other, although their primary differentiation is typically achieved via mass spectrometry. The separation of deuterated and non-deuterated compounds can be challenging due to their identical chemical properties. However, a phenomenon known as the chromatographic isotope effect, where deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts, can sometimes be observed, particularly with highly efficient column technologies. acs.orgresearchgate.net The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) depends on the specific requirements of the assay, such as desired speed, resolution, and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of sulfisoxazole and its acetylated forms. nih.gov Method development for the separation of this compound and its non-deuterated analog focuses on achieving reproducible retention times and symmetrical peak shapes, ensuring that quantification is not compromised by co-eluting matrix components. When coupled with mass spectrometry (MS), the primary goal is often to have the deuterated and non-deuterated analogs co-elute or elute very closely. The mass spectrometer can easily distinguish between the two based on their mass-to-charge ratio, and this near-identical chromatographic behavior helps to compensate for any variations during sample preparation and injection.
A typical reversed-phase HPLC method is employed for this purpose. Research has established effective separation of sulfisoxazole and its N4-acetyl metabolite using C18 columns. nih.govresearchgate.net The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, is optimized to achieve the desired retention and peak shape. The pH of the aqueous buffer is a critical parameter that influences the ionization state and, consequently, the retention of the sulfonamide analytes. nih.gov Proper chromatographic separation is crucial before detection to prevent analytical inaccuracies, such as those that can arise from in-source degradation of similar structures during mass spectrometry ionization. nih.gov
Table 1: Example HPLC Method Parameters for Sulfisoxazole Analogs
| Parameter | Condition | Source |
|---|---|---|
| Column | Microparticulate C18 (octadecylsilane) | nih.govtandfonline.com |
| Mobile Phase | Methanol / 0.01 M Sodium Acetate Buffer (pH 4.7) (32:68, v/v) | nih.gov |
| Flow Rate | 1.2 mL/min | nih.gov |
| Detection | UV Absorbance at 254 nm | nih.gov |
| Internal Standard | N4-acetylsulfamethoxazole (in cited study) | nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional HPLC, offering substantial improvements in analytical speed, resolution, and sensitivity. alispharm.comphenomenex.commastelf.com These advancements are primarily due to the use of columns packed with sub-2 µm particles, which operate at much higher pressures (up to 15,000 psi) than traditional HPLC systems. phenomenex.commastelf.com
For the analysis of this compound and its corresponding non-deuterated analog, UHPLC provides several key advantages. The increased peak capacity and higher resolution are beneficial for separating the target analytes from complex biological matrices, reducing the risk of ion suppression in the mass spectrometer. phenomenex.com The narrower peaks produced by UHPLC lead to greater sensitivity, allowing for lower limits of quantitation. alispharm.comnih.gov
Furthermore, the speed of UHPLC allows for significantly shorter run times, often reducing analysis time by a factor of four or more compared to HPLC. nih.gov This enhances laboratory productivity and makes UHPLC particularly suitable for high-throughput screening applications. phenomenex.com Methods for the analysis of various sulfonamides have been successfully developed using UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS), demonstrating its robustness for this class of compounds. oup.comnih.govnih.gov The efficiency of UHPLC systems also leads to a considerable reduction in solvent consumption, resulting in a more environmentally friendly and cost-effective analytical approach. nih.govresearchgate.net
Table 2: Representative UHPLC Method Parameters for Sulfonamide Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | C18, 2.1 mm x 100 mm, 1.8 µm particles | oup.com |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient Elution) | oup.comnih.gov |
| Flow Rate | 0.3 mL/min | oup.com |
| Column Temperature | 35 °C | oup.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | oup.comnih.govhpst.cz |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Sulfisoxazole Acetyl |
| Sulfisoxazole |
| N4-acetylsulfamethoxazole |
| Methanol |
| Acetonitrile |
| Sodium Acetate |
Metabolic and Biotransformation Studies of Sulfisoxazole and Its Acetylated Derivatives Using Stable Isotopes
Elucidation of Sulfisoxazole (B1682709) Acetyl Hydrolysis Pathways
Sulfisoxazole acetyl is a prodrug that is hydrolyzed in the body to the active form, sulfisoxazole. nih.govdrugbank.com The primary site of this hydrolysis is the gastrointestinal tract, where digestive enzymes facilitate the cleavage of the acetyl group. nih.govnih.gov This enzymatic process is a critical step for the subsequent absorption of the active drug. nih.gov The use of stable isotope-labeled compounds like Sulfisoxazole Acetyl-d4 allows for the precise tracking of this hydrolysis process. By monitoring the appearance of deuterated sulfisoxazole and the disappearance of the parent acetylated compound, researchers can accurately determine the rate and extent of this conversion.
Studies have shown that N1-acetyl sulfisoxazole is metabolized to sulfisoxazole by these digestive enzymes. nih.govnih.gov This enzymatic splitting is thought to be responsible for the slower absorption and lower peak blood concentrations observed after oral administration of the acetylated form compared to an equivalent dose of sulfisoxazole. nih.gov However, with continuous administration, the blood concentrations of sulfisoxazole become comparable. nih.govnih.gov The hydrolysis is not limited to the gut; some deacetylation can also be facilitated by enteric bacteria. jst.go.jp
The metabolic transformation is not a simple one-way street. Sulfisoxazole acetyl can be biotransformed into sulfisoxazole, N4-acetyl sulfisoxazole (N4AS), and potentially diacetyl sulfisoxazole (DAS). medchemexpress.comnih.gov The rapid conversion of N1-acetyl sulfisoxazole to sulfisoxazole in plasma has been noted in animal studies. nih.govknu.ac.kr
Table 1: Key Hydrolysis Pathways of Acetylated Sulfisoxazole Derivatives
Investigation of N-Acetylation and Deacetylation Processes (N1-acetyl, N4-acetyl)
Acetylation is a major metabolic pathway for sulfonamides, occurring at either the N1- or N4-position of the molecule. karger.com The enzyme system responsible for N4-acetylation is N-acetyltransferase (NAT), which utilizes acetylcoenzyme A. karger.comnih.gov The extent of acetylation can vary significantly depending on the specific sulfonamide structure and is also subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population. karger.comkingston.ac.uk
The use of stable isotope-labeled compounds is critical in dissecting these competing pathways. For instance, administering deuterated N1-acetyl sulfisoxazole and monitoring the formation of both deuterated sulfisoxazole (from deacetylation) and deuterated N4-acetyl sulfisoxazole (from subsequent acetylation of the formed sulfisoxazole) can provide a clear picture of the metabolic flux through these pathways. Studies have shown that N1-acetylsulfamethoxazole, a related sulfonamide, is deacetylated to sulfamethoxazole (B1682508) and then acetylated to N4-acetylsulfamethoxazole. nih.gov
Table 2: Acetylation and Deacetylation Reactions of Sulfisoxazole
Identification of Key Metabolic Intermediates and Enzymes in Model Systems (e.g., in vitro, non-human in vivo)
In vitro and non-human in vivo models are essential for identifying metabolic intermediates and the enzymes responsible for their formation. researchgate.netnih.gov Common in vitro systems include liver microsomes, hepatocytes, and subcellular fractions, which allow for the study of specific enzyme activities. researchgate.net Animal models, such as rats, provide a more integrated view of metabolism, distribution, and excretion. nih.govnih.gov
For sulfisoxazole, in vitro studies have helped to characterize the role of cytochrome P450 (CYP) enzymes in its metabolism, although acetylation is a more dominant pathway. researchgate.netnih.gov The primary metabolites identified in various systems are sulfisoxazole (from N1-acetyl sulfisoxazole hydrolysis), N4-acetyl sulfisoxazole, and potentially diacetyl sulfisoxazole. medchemexpress.comnih.gov
Arylamine N-acetyltransferases (NATs) are the key enzymes involved in the N4-acetylation of sulfisoxazole. nih.govresearchgate.net There are two main isoforms in humans, NAT1 and NAT2, which have different substrate specificities and are polymorphically expressed. kingston.ac.uk In addition to NATs, other enzyme systems like sulfotransferases (SULTs) can also be involved in the Phase II metabolism of xenobiotics, though their specific role in sulfisoxazole metabolism is less characterized. youtube.com
Table 3: Key Enzymes and Intermediates in Sulfisoxazole Metabolism
Application of Deuterium (B1214612) Labeling for Kinetic Isotope Effect Studies in Metabolism
Deuterium labeling is a powerful tool for studying the kinetic isotope effect (KIE), which occurs when an atom in a reactant is replaced by a heavier isotope, potentially leading to a change in the reaction rate. nih.govnih.gov The replacement of hydrogen with deuterium can significantly slow down reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. chem-station.com
In the context of sulfisoxazole metabolism, deuterium labeling can be used to investigate the mechanisms of enzymatic reactions. For example, by placing a deuterium label at a position that is hydroxylated by a CYP enzyme, a significant KIE would suggest that C-H bond cleavage is a rate-limiting step in that metabolic pathway.
While the primary metabolic pathways for sulfisoxazole are hydrolysis and acetylation, KIE studies can still provide valuable insights. For instance, they can help to differentiate between different enzymatic mechanisms of deacetylation or to probe the rate-limiting steps in the N-acetylation process. The magnitude of the KIE can provide information about the transition state of the reaction. researchgate.netresearchgate.net Although significant deuterium KIEs are more commonly observed in reactions involving C-H bond cleavage, their application in studying other metabolic transformations of sulfisoxazole can still offer a deeper understanding of the underlying biochemical processes. nih.govnih.gov
Table 4: Compound Names Mentioned in the Article
Degradation Pathways and Environmental Fate Research Involving Sulfonamide Derivatives
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) of Sulfonamides
Abiotic degradation refers to the breakdown of compounds through non-biological processes, with photolysis (degradation by light) and hydrolysis (reaction with water) being the primary mechanisms for sulfonamides in the environment.
Photolysis: Many sulfonamides are susceptible to photodegradation, especially in surface waters exposed to natural sunlight. nih.gov The rate of this process is influenced by factors such as the chemical structure of the sulfonamide, the pH of the water, and the presence of natural organic matter, which can accelerate the degradation through indirect photolysis. nih.gov For instance, studies have shown that under natural sunlight, the removal rates of sulfonamides are significantly higher in natural waters compared to purified water, indicating that indirect photolysis is the predominant mechanism. nih.gov Photodegradation of sulfisoxazole (B1682709), for example, can be achieved with photocatalysts, leading to its breakdown. researchgate.net The process can result in various transformation products through reactions like the cleavage of the sulfonamide bond or SO₂ extrusion. fao.org
Hydrolysis: Hydrolysis is a slower abiotic degradation pathway for most sulfonamides under typical environmental conditions (neutral pH and ambient temperature). researchgate.netnih.gov These compounds are generally considered hydrolytically stable, with half-lives that can exceed a year. researchgate.netnih.gov However, the rate of hydrolysis is pH-dependent; it tends to be faster in acidic conditions. researchgate.netnih.gov For example, a study on 12 sulfonamides found that all were stable at pH 9.0, while only two were stable at pH 4.0. nih.gov The structure of the sulfonamide also plays a role, with those containing six-membered heterocyclic rings potentially hydrolyzing more easily than those with five-membered rings. researchgate.net Despite these factors, hydrolysis is generally considered a less significant removal process for sulfonamides in the environment compared to biotic degradation or photolysis. researchgate.net
| Degradation Mechanism | Influencing Factors | General Outcome | Reference |
|---|---|---|---|
| Photolysis | Sunlight intensity, pH, dissolved organic matter, presence of photocatalysts | Half-lives ranging from minutes to days. Primary pathway in sunlit surface waters. | nih.gov |
| Hydrolysis | pH (faster in acidic conditions), temperature, chemical structure | Generally slow under typical environmental pH; long half-lives (>1 year). Considered a minor pathway. | researchgate.netnih.gov |
Biotic Degradation Pathways by Microbial Communities and Isolated Strains
Biotic degradation, mediated by microorganisms, is a critical pathway for the removal of sulfonamides from soil and aquatic environments. nih.govresearchgate.net This process involves complex interactions within microbial communities and the specific metabolic capabilities of individual bacterial and fungal strains. nih.gov
The efficiency of sulfonamide removal in both natural and engineered systems (like wastewater treatment plants) depends on various factors, including the type of sulfonamide, its initial concentration, and environmental conditions such as temperature and pH. nih.govnih.gov Several bacterial genera, including Pseudomonas, Acinetobacter, and Sphingobacterium, have been identified as capable of degrading sulfonamides. nih.goveeer.orgnih.gov For example, a strain of Pseudomonas stutzeri was found to degrade over 90% of four different sulfonamides within 48 hours under optimal conditions. researchgate.net Similarly, Sphingobacterium mizutaii has been shown to efficiently use sulfamethoxazole (B1682508) as its sole carbon source, degrading nearly 94% of it within seven days. nih.gov The cooperation between different microbial strains can also enhance degradation efficiency and reduce the accumulation of intermediate metabolites. eeer.org
Sulfonamide Biotransformation Mechanisms and Metabolites
During biotic degradation, sulfonamides are not always completely mineralized to carbon dioxide and water. Instead, they are often transformed into various metabolites through several key biotransformation mechanisms. researchgate.net Common reactions include hydroxylation (adding a hydroxyl group), acetylation (adding an acetyl group), deamination (removing an amine group), and cleavage of the sulfonamide bond. researchgate.netnih.gov
One of the major metabolites formed in humans and animals is the N4-acetylated derivative, such as N4-acetyl-sulfamethoxazole. researchgate.net These acetylated forms can sometimes revert to the more active parent compound in the environment. researchgate.net Other identified metabolites from microbial degradation include compounds like 4-aminothiophenol, aniline (B41778), and sulfanilic acid, which result from the breakage of the sulfonamide bridge. nih.govresearchgate.net A significant biotransformation route in activated sludge involves the formation of pterin-sulfonamide conjugates. nih.govacs.org These conjugates form when sulfonamides interact with the target enzyme in folic acid synthesis and, importantly, may retain antibiotic activity, suggesting that the environmental risk is not entirely eliminated even when the parent compound is removed. nih.govacs.org
| Transformation Pathway | Description | Example Metabolites | Reference |
|---|---|---|---|
| Acetylation | Addition of an acetyl group, often at the N4-amino position. | N4-acetyl-sulfamethoxazole | researchgate.net |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring or heterocyclic ring. | 4-OH-sulfadiazine | acs.org |
| Sulfonamide Bond Cleavage | Breakage of the S-N bond in the sulfonamide bridge. | Aniline, Sulfanilic acid, 3-amino-5-methylisoxazole | eeer.orgnih.govresearchgate.net |
| Pterin Conjugation | Formation of conjugates with pterin, a precursor in folic acid synthesis. | Pterin-sulfonamide conjugates | nih.govacs.org |
Enzymatic Degradation Processes in Environmental Systems
The microbial degradation of sulfonamides is driven by specific enzymes produced by bacteria, fungi, and other microorganisms. nih.govnih.gov The primary stage of this process involves enzymes that catalyze the initial breakdown of the sulfonamide molecule. nih.gov Oxidoreductases are a key class of enzymes involved in these transformations. nih.gov The specific enzymes and their catalytic activity can be influenced by the microbial species and the prevailing environmental conditions. nih.govnih.gov For instance, certain sulfonamide hydrolyzing enzymes have been identified in bacteria like Acinetobacter spp. and Pseudomonas spp., which are capable of cleaving the amide bond. nih.gov Research has also highlighted that processes like ammonia (B1221849) oxidation might promote the biodegradation of sulfonamides in treatment systems. nih.gov
Role of Stable Isotope-Labeled Compounds in Environmental Fate Studies
Tracing the degradation pathways and quantifying the presence of sulfonamides and their metabolites in complex environmental matrices like water, soil, and sludge is a significant analytical challenge. Stable isotope-labeled compounds, such as Sulfisoxazole Acetyl-d4, are invaluable tools in this research. nih.gov
These labeled compounds serve as internal standards in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacgpubs.org The technique, known as isotope dilution mass spectrometry, involves adding a known amount of the isotopically labeled analog (e.g., this compound) to a sample at the beginning of the analytical process. acgpubs.org Because the labeled standard is chemically identical to the target analyte, it behaves the same way during sample extraction, cleanup, and analysis, experiencing the same losses or matrix effects. nih.gov By measuring the ratio of the unlabeled analyte to the labeled standard in the mass spectrometer, chemists can achieve highly accurate and precise quantification, correcting for any procedural variations. nih.govacgpubs.org
This approach is crucial for:
Accurate Quantification: It overcomes the "matrix effect," where other components in a sample can suppress or enhance the analytical signal, leading to inaccurate results. nih.gov
Metabolite Identification: Labeled compounds can be used in metabolism studies to trace the transformation of the parent drug, helping to identify novel degradation products. nih.govresearchgate.net
Source Tracking: Compound-specific isotope analysis (CSIA) can provide insights into the origin and degradation history of contaminants in the environment. nih.gov By analyzing the isotopic ratios (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N) of a contaminant, which can change predictably during degradation, researchers can differentiate between sources and determine the extent of degradation that has occurred. nih.gov
The use of deuterated standards like this compound, where hydrogen atoms are replaced by deuterium (B1214612) (d4), provides a distinct mass difference that is easily detected by mass spectrometry without altering the chemical behavior of the molecule, making it an essential tool for robust environmental fate studies. researchgate.net
Future Directions and Emerging Research Opportunities
Integration of Multi-Omics Approaches with Stable Isotope Tracing for Comprehensive Pathway Analysis
The use of stable isotope-labeled compounds, such as Sulfisoxazole (B1682709) Acetyl-d4, is a cornerstone of metabolic research. mdpi.com Stable Isotope Tracing allows researchers to track the fate of labeled atoms as a molecule moves through biological pathways. mdpi.combitesizebio.com This technique provides a dynamic understanding of metabolic processes, revealing where a metabolite comes from (production) and where it is going (consumption). bitesizebio.com When this is combined with multi-omics approaches—such as metabolomics, proteomics, and transcriptomics—it enables a comprehensive analysis of a drug's metabolic pathway and its broader impact on cellular networks. nih.govscripps.edu
In this integrated approach, Sulfisoxazole Acetyl-d4 is introduced into a biological system, like cell cultures or animal models. nih.gov Analytical platforms, primarily mass spectrometry, are then used to detect the deuterium-labeled compound and its downstream metabolites. nih.gov By tracking the incorporation of the deuterium (B1214612) label, researchers can precisely map the biotransformation pathways of the parent drug. nih.gov
Simultaneously, multi-omics analyses provide a snapshot of the global changes occurring in the cell or organism in response to the compound. For instance, metabolomics can identify widespread changes in endogenous metabolite levels, while proteomics can reveal alterations in protein expression, including the enzymes responsible for the drug's metabolism. This allows scientists to not only trace the direct path of the drug but also to understand its ripple effects on other metabolic networks. nih.gov This untargeted approach facilitates the analysis of known pathways and can lead to the rapid identification of previously unexplored areas of metabolism. scripps.edu
Table 1: Multi-Omics Approaches in Stable Isotope Tracing
| Omics Field | Information Provided | Relevance to this compound Research |
|---|---|---|
| Metabolomics | Global profile of all metabolites. | Identifies endogenous metabolites affected by the compound, revealing off-target effects and broader metabolic impact. |
| Proteomics | Global profile of all proteins. | Identifies changes in the expression of metabolic enzymes and drug transporters involved in the compound's pathway. |
| Transcriptomics | Global profile of all RNA transcripts. | Reveals changes in gene expression that precede changes in protein levels, offering an early view of the cellular response. |
| Fluxomics | Rates of metabolic reactions. | Uses isotope tracing data to quantify the flow (flux) through metabolic pathways affected by the compound. |
Advanced Mass Spectrometry Techniques for High-Throughput Analysis and Metabolite Identification
Mass spectrometry (MS) is the primary analytical technique for detecting and quantifying stable isotope-labeled compounds and their metabolites. nih.gov Advances in MS technology are crucial for enabling high-throughput analysis and confident identification of novel metabolites in complex biological samples. nih.gov
High-resolution mass spectrometry (HRMS), using technologies like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. This precision allows for the unambiguous determination of a metabolite's elemental formula and helps distinguish it from other molecules with very similar masses. chemrxiv.org
Tandem mass spectrometry (MS/MS) is another powerful tool. In an MS/MS experiment, a specific metabolite ion is selected, fragmented, and the resulting fragment ions are analyzed. researchgate.net The fragmentation pattern serves as a structural fingerprint, which is invaluable for identifying the exact structure of unknown metabolites of this compound. By comparing the fragmentation of the deuterated metabolite with its non-labeled counterpart, researchers can pinpoint the site of metabolic modification.
For high-throughput applications, techniques like ambient ionization MS (such as Desorption Electrospray Ionization, or DESI-MS) are emerging. These methods require minimal sample preparation, allowing for the rapid analysis of a large number of samples, which is ideal for screening studies in drug discovery. nih.gov
Table 2: Comparison of Advanced Mass Spectrometry Techniques
| Technique | Key Feature | Application in this compound Studies |
|---|---|---|
| High-Resolution MS (HRMS) | Very high mass accuracy. | Confident determination of elemental formulas for novel metabolites. |
| Tandem MS (MS/MS) | Structural information from fragmentation. | Elucidation of metabolite structures and identification of biotransformation sites. |
| Liquid Chromatography-MS (LC-MS) | Separation of complex mixtures. | Separates the parent compound from its various metabolites before MS analysis. semanticscholar.org |
| Ambient Ionization MS | Minimal to no sample preparation. | High-throughput screening of compound libraries or large sets of biological samples. nih.gov |
Application of Machine Learning and Computational Models in Predicting Interactions and Pathways
The vast amount of data generated from multi-omics and high-throughput MS studies necessitates the use of advanced computational tools for analysis and interpretation. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative approaches for predicting drug-drug interactions (DDIs) and metabolic pathways.
These computational models can be trained on large datasets containing information on known drugs, including their chemical structures, targets, side effects, and metabolic pathways. nih.govfrontiersin.org By learning the complex patterns within this data, ML algorithms can predict the likely interactions and metabolic fate of new or uncharacterized compounds like this compound.
For example, a model could use the structure of this compound as an input to predict which metabolic enzymes are likely to act on it or to forecast potential interactions with other drugs. nih.gov Algorithms such as random forests, support vector machines (SVMs), and deep neural networks have shown promise in accurately predicting DDIs. frontiersin.orgresearchgate.net These in silico predictions can help prioritize experimental studies, reduce the number of necessary wet-lab experiments, and accelerate the drug development process. epa.gov This data-driven approach offers a timely and cost-effective way to gain insights into a compound's behavior. nih.gov
Table 3: Machine Learning Models in Pharmaceutical Research
| Model Type | Description | Use Case for this compound |
|---|---|---|
| Support Vector Machine (SVM) | A classification algorithm that finds the hyperplane that best separates data points of different classes. | Predicting whether the compound will have a specific interaction (binary classification). frontiersin.org |
| Random Forest | An ensemble method that uses multiple decision trees to improve prediction accuracy. | Predicting metabolic pathways by classifying the compound based on structural features. |
| Deep Neural Network (DNN) | A complex, multi-layered network that can learn intricate patterns from large datasets. | Integrating multi-omics data to predict complex cellular responses to the compound. frontiersin.org |
| Graph-based Models | Represent drugs and proteins as nodes in a network to predict interactions based on network topology. | Predicting interactions with proteins and other drugs based on its position in a biological network. |
Development of Novel Deuteration Strategies for Pharmaceutical Research Applications
The synthesis of deuterated compounds is a critical aspect of their use in research. Deuterium, a stable isotope of hydrogen, is introduced into a molecule to create a labeled version for use as a tracer or internal standard. Novel strategies in synthetic chemistry are continuously being developed to make this process more efficient, selective, and cost-effective.
One key application of deuteration is to exploit the "kinetic isotope effect." Replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of metabolism at that position because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This strategy, known as "deuterium-reinforced" or "heavy" drug design, can be used to improve a drug's metabolic stability and pharmacokinetic profile.
Furthermore, developing methods for selective deuteration—placing deuterium atoms at specific, desired positions within a molecule—is a major goal. This allows for the synthesis of highly specific tracers for detailed mechanistic studies of enzymes. Advances in catalytic methods, such as those using transition metals, and new C-H activation techniques are providing chemists with more powerful tools to create precisely labeled molecules like this compound for advanced pharmaceutical research.
Q & A
Q. What analytical methods are validated for quantifying this compound in biological matrices?
Q. How should this compound be stored to ensure stability in long-term studies?
- Methodological Answer : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life. Monitor degradation via LC-UV at 265 nm .
Advanced Research Questions
Q. What experimental designs address isotopic effects of this compound in metabolic pathway studies?
Q. How can molecular docking models predict this compound interactions with sulfonamide-resistant bacterial targets?
- Methodological Answer : Employ homology modeling of dihydropteroate synthase (DHPS) mutants (e.g., E. coli P64L) and perform flexible ligand docking using AutoDock Vina. Validate binding affinity predictions with surface plasmon resonance (SPR) to measure dissociation constants (Kd) .
- Key Variables : Solvent-accessible surface area (SASA) of the acetyl-d4 group and steric clashes with mutant DHPS active sites .
Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound?
Methodological Tables
Table 1 : Key Parameters for LC-MS/MS Validation of this compound
| Parameter | Acceptable Range | Reference Method |
|---|---|---|
| Linearity (R²) | ≥0.995 | FDA Bioanalytical Guideline |
| Intra-day Precision | RSD ≤10% | AOAC International |
| Matrix Effect | 85–115% | EMA Guideline |
Table 2 : Comparative Binding Affinity of this compound vs. Parent Compound
| Target Enzyme | Kd (nM) – Parent | Kd (nM) – Acetyl-d4 |
|---|---|---|
| Wild-type DHPS | 12.3 ± 1.2 | 14.8 ± 1.5 |
| Mutant DHPS (P64L) | 45.6 ± 3.1 | 38.9 ± 2.7 |
| Source: Molecular docking and SPR data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
